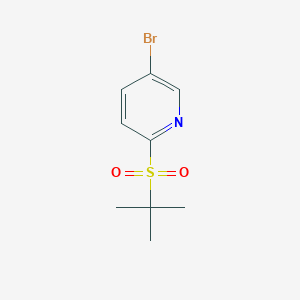

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine

Beschreibung

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine is a pyridine derivative characterized by a bromine atom at the 5-position and a bulky 2-methylpropane-2-sulfonyl (tert-butyl sulfonyl) group at the 2-position. Its molecular formula is C₉H₁₂BrNO₂S, with a molecular weight of 286.17 g/mol. The tert-butyl sulfonyl group is strongly electron-withdrawing, altering the pyridine ring’s electronic properties and making the compound a versatile intermediate in medicinal chemistry and material science. The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the sulfonyl group enhances stability and influences intermolecular interactions .

Eigenschaften

IUPAC Name |

5-bromo-2-tert-butylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)14(12,13)8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOLAFNFWKITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine typically involves the bromination of 2-(2-methylpropane-2-sulfonyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of handling hazardous bromine reagents .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, and bases like potassium carbonate are typically used.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity to various biological targets . The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between 5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine and analogous pyridine/pyrimidine derivatives.

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Comparisons

Substituent Effects :

- Sulfonyl vs. Sulfonamide : The tert-butyl sulfonyl group in the target compound is purely electron-withdrawing, whereas sulfonamide derivatives (e.g., ) introduce hydrogen-bonding capabilities via the NH group, which can enhance protein binding in drug design .

- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., 5-Bromo-2-(methylsulfonyl)pyrimidine) have two nitrogen atoms, increasing polarity and altering reactivity compared to pyridines. This makes pyrimidines more suitable for coordination in metal catalysis .

In contrast, smaller substituents (e.g., methyl sulfonyl in pyrimidines) allow for higher reaction yields in coupling steps .

Biological Activity: Phenoxy-substituted analogs (e.g., 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine) exhibit antimalarial activity due to increased lipophilicity from the CF₃O group, which enhances membrane penetration .

Synthetic Utility: The bromine atom in all listed compounds enables cross-coupling reactions. However, the tert-butyl sulfonyl group in the target compound may direct substitution to specific ring positions due to steric and electronic effects, unlike methoxy or morpholino groups .

Physicochemical Properties

- Solubility : Bulky substituents like tert-butyl sulfonyl reduce aqueous solubility compared to smaller groups (e.g., methoxy or methyl sulfonyl). This can limit applications in aqueous-phase reactions .

- Stability : Sulfonyl groups generally enhance thermal and oxidative stability. The tert-butyl group further protects the sulfonyl moiety from hydrolysis, making the target compound more stable than analogs with straight-chain alkyl sulfonides .

Biologische Aktivität

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine is a synthetic organic compound notable for its unique structure, which includes a bromine atom and a sulfonyl group attached to a pyridine ring. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its biological activity and potential therapeutic applications.

The chemical formula of this compound is C10H12BrN2O2S. Its structure contributes to its reactivity, particularly due to the sulfonyl chloride moiety, which is known for its electrophilic characteristics. This makes the compound a versatile building block in various chemical transformations, particularly in pharmaceutical chemistry.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and a receptor binding agent. The sulfonyl group allows for interactions with various biological targets, potentially inhibiting specific enzymatic pathways associated with disease processes. The compound's unique structure enhances its binding affinity to molecular targets, making it valuable in drug development.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Below are some key findings regarding its biological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby presenting potential applications in oncology.

- Receptor Binding : It has been utilized in receptor binding studies, indicating its role in modulating receptor activity, which can influence various physiological processes.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits certain kinases involved in tumor growth. For instance, it was tested against a panel of human protein kinases, showing competitive inhibition profiles that suggest selectivity towards specific targets .

- Animal Models : In vivo studies using murine models have assessed the compound's efficacy against visceral leishmaniasis. Treatment with 50 mg/kg of the compound resulted in an 85% reduction in parasite load within the liver, indicating strong anti-parasitic activity .

- Pharmacokinetics : Pharmacokinetic evaluations revealed that the compound has favorable absorption characteristics with oral bioavailability noted at approximately 44%. However, variability in exposure was observed, necessitating further optimization for clinical applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridine | Bromine at position 5 | Limited due to lack of sulfonyl group |

| 2-Methylpropane-2-sulfonyl chloride | Sulfonyl chloride without pyridine | Highly reactive; used for sulfonamide synthesis |

| Methanesulfonyl chloride | Simple sulfonyl chloride | Broadly used but less sterically hindered |

The unique branched structure of this compound enhances its reactivity compared to linear sulfonyl chlorides and other related compounds, making it particularly valuable for synthetic organic chemistry applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.